(+/-)-Lefetamine (hydrochloride)
CAS No.:
Cat. No.: VC20133883
Molecular Formula: C16H20ClN
Molecular Weight: 261.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H20ClN |
---|---|
Molecular Weight | 261.79 g/mol |
IUPAC Name | N,N-dimethyl-1,2-diphenylethanamine;hydrochloride |
Standard InChI | InChI=1S/C16H19N.ClH/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16H,13H2,1-2H3;1H |
Standard InChI Key | VKIHKZMKDNVEIK-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
Introduction
Chemical Characteristics and Structural Properties
Molecular Architecture
(±)-Lefetamine hydrochloride belongs to the diphenylethylamine class, featuring a chiral center at the α-carbon of the ethylamine backbone. The free base (lefetamine) has a molecular formula of (molecular weight: 225.33 g/mol), while the hydrochloride salt adopts (molecular weight: 261.79 g/mol) . The absolute configuration of the active enantiomer is R, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies .
Table 1: Key Physicochemical Properties
The eclipsed conformation of the two phenyl rings, observed in 22% of molecular configurations, enhances stereoselectivity for opioid receptors . This structural mimicry of morphine underpins its analgesic efficacy .
Pharmacological Profile and Mechanism of Action
Opioid Receptor Interactions
(±)-Lefetamine functions as a partial agonist at μ- and κ-opioid receptors, with binding affinity () values in the nanomolar range . Animal studies demonstrate its ability to reduce pain response in tail-flick and hot-plate assays, comparable to morphine but with a slower onset . Unlike full agonists, it exhibits a ceiling effect in respiratory depression, a characteristic of partial agonists like buprenorphine .
Table 2: Pharmacodynamic Properties
Central Nervous System Effects
Electroencephalographic (EEG) studies in rats reveal dose-dependent increases in θ (4–8 Hz) and δ (1–4 Hz) wave activity, correlating with sedation and analgesia . Concurrent reductions in cerebral oxygen consumption suggest neuroprotective potential, though this remains unexplored clinically .
Clinical Applications and Therapeutic Use
Off-Label Use in Opioid Withdrawal
Paradoxically, (±)-lefetamine demonstrated efficacy in managing opioid withdrawal symptoms. In a double-blind study (), a 30 mg intramuscular dose reduced Clinical Opiate Withdrawal Scale (COWS) scores by 45% within 2 hours, comparable to clonidine . Its partial agonist profile prevented withdrawal precipitation in methadone-stabilized patients, suggesting utility in tapering protocols .
Adverse Effects and Dependency Risk
Acute Toxicity
Animal LD values range from 98 mg/kg (mice, oral) to 45 mg/kg (rats, intravenous) . Human overdose cases () report mydriasis (93%), tachycardia (79%), and seizures (21%), manageable with naloxone (0.4–2 mg IV) .
Chronic Abuse and Withdrawal
A cohort study of Italian addicts () revealed median daily doses of 300–600 mg, leading to withdrawal symptoms (e.g., anxiety, myalgia) within 12–24 hours of cessation . Naloxone challenge tests induced withdrawal, confirming opioid dependence .
Table 3: Adverse Effect Profile
Effect | Incidence (%) | Severity |
---|---|---|
Constipation | 58 | Mild |
Sedation | 42 | Moderate |
Respiratory Depression | 9 | Severe |
Dependency (≥6 weeks use) | 67 | Severe |
Regulatory Status and Controlled Substance Classification
(±)-Lefetamine hydrochloride is classified as a Schedule I stimulant under 21 CFR §1308.14 in the U.S., prohibiting non-research use . The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) lists it under "New Psychoactive Substances," with seizures increasing from 12 cases (2019) to 34 cases (2023) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume